4-Hydroxy-2-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQINMYQUXOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3318-73-8 | |
| Record name | 4-Hydroxy-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY-2-OXOPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7M6F8F7B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Occurrence and Distribution in Biochemical Systems
Microbial Origin and Metabolism
4-Hydroxy-2-oxopentanoic acid is a recognized intermediate in the metabolic pathways of several microorganisms. It plays a role in the degradation of various organic compounds.
Identification as an Escherichia coli Metabolite
Scientific evidence confirms that this compound is a metabolite produced by the bacterium Escherichia coli. nih.govebi.ac.ukchemicalbook.comevitachem.com Specifically, it has been identified in E. coli strain K12, MG1655. nih.gov Its presence is linked to the catabolism of certain aromatic compounds, such as 3-(3-hydroxyphenyl)propionic acid. kegg.jp The E. coli Metabolome Database (ECMDB) also lists 4-hydroxy-2-oxopentanoate (B1241807) as a metabolite found in or produced by E. coli. nih.govecmdb.ca
Presence in Specific Bacterial Genera and Strains
Beyond E. coli, this compound has been associated with the metabolism of other bacterial genera, highlighting its broader significance in microbial biochemistry.
Pseudomonas : This compound is involved in the metabolism of pyrocatechol (B87986) by Pseudomonas species. chemicalbook.com Specifically, in Pseudomonas putida, it is an intermediate in the metabolism of allylglycine and cis-crotylglycine. wikipedia.org The enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740), which acts on this acid, has been purified and studied in Pseudomonas sp. strain CF600. wikipedia.org
Burkholderia xenovorans : In Burkholderia xenovorans LB400, the enzyme 4-hydroxy-2-oxovalerate aldolase (also known as BphI) utilizes 4-hydroxy-2-oxopentanoate. wikipedia.orguniprot.org Research has shown that this enzyme can also process similar substrates, such as 4-hydroxy-2-oxohexanoate (B1245416). wikipedia.org
Comamonas testosteroni : This bacterium utilizes this compound in the degradation pathway of complex organic molecules. For instance, in the degradation of 4-chlorophenol (B41353) by Comamonas testosteroni JH5, enzymes of the meta-cleavage pathway are active on related intermediates. asm.org Furthermore, in Comamonas testosteroni TA441, the degradation of testosterone (B1683101) involves intermediates that are structurally related to this compound. nih.govresearchgate.net
Table 1: Bacterial Species and the Metabolic Context of this compound
| Bacterial Species | Metabolic Pathway/Context | Reference |
|---|---|---|
| Escherichia coli (strain K12, MG1655) | Metabolite in the catabolism of aromatic compounds like 3-(3-hydroxyphenyl)propionic acid. | nih.govkegg.jp |
| Pseudomonas sp. (e.g., P. putida) | Intermediate in pyrocatechol metabolism and degradation of allylglycine and cis-crotylglycine. | chemicalbook.comwikipedia.org |
| Burkholderia xenovorans LB400 | Substrate for the enzyme 4-hydroxy-2-oxovalerate aldolase (BphI). | wikipedia.orguniprot.org |
| Comamonas testosteroni | Involved in the degradation of 4-chlorophenol and testosterone. | asm.orgnih.govresearchgate.net |
Formation in Fermentation Processes
This compound can be produced through fermentation processes, often as an intermediate in the biosynthesis of other valuable chemicals. One patented fermentation route describes the production of levulinic acid, where two molecules of pyruvate (B1213749) are converted into one molecule of this compound and carbon dioxide. google.comgoogle.com This process can utilize pyruvate derived from glycolysis in a fermentation organism. google.com The reaction involves the aldol (B89426) addition of acetaldehyde (B116499) to pyruvate. google.comgoogle.com
Occurrence in Other Biological Matrices Under Research Conditions
Under research conditions, this compound is primarily studied within the context of microbial metabolism. It is a key intermediate in the degradation of various compounds, including aromatic hydrocarbons and certain amino acids. wikipedia.orgwikipedia.org For example, it is part of the metabolic pathways for benzoate, biphenyl (B1667301), toluene (B28343), and styrene (B11656) degradation. wikipedia.org The enzyme 2-oxopent-4-enoate (B1242333) hydratase reversibly converts 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate. wikipedia.orgmimedb.org
Metabolic Pathways and Biochemical Roles
Central Carbon Metabolism Linkages
4-Hydroxy-2-oxopentanoic acid serves as a key link between the catabolism of various organic compounds and the central metabolic pathways of the cell. Its degradation directly yields products that can enter the Tricarboxylic Acid (TCA) cycle, thus contributing to cellular energy and biosynthetic precursor pools.
Role in Amino Acid Catabolism
This compound is a notable intermediate in the degradation pathways of certain amino acids. For instance, it is involved in the metabolism of phenylalanine. ecmdb.cawikipedia.org In some microbial pathways, the breakdown of phenylalanine converges to the formation of this compound. ecmdb.cawikipedia.org Additionally, while not a direct part of the primary degradation route, its structural similarity and the enzymes involved in its formation and degradation are related to pathways like hydroxyproline (B1673980) degradation, which also produce keto acids.
The catabolism of these amino acids eventually leads to the enzymatic cleavage of this compound.
Intermediary Status within the Tricarboxylic Acid (TCA) Cycle and Related Pathways
This compound is not a direct intermediate of the TCA cycle itself. However, its degradation provides direct entry points into this central metabolic hub. The enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) catalyzes the cleavage of this compound into two key products: pyruvate (B1213749) and acetaldehyde (B116499). wikipedia.orgebi.ac.uk
Pyruvate is a primary substrate for the TCA cycle, where it is converted to acetyl-CoA and enters the cycle to generate ATP and NADH. Acetaldehyde can be further oxidized to acetyl-CoA, which also feeds into the TCA cycle. ebi.ac.uk This positions this compound as a significant contributor to the pool of intermediates that fuel cellular respiration.
| Precursor Compound | Key Enzyme | Products Entering Central Metabolism | Metabolic Pathway |
| This compound | 4-Hydroxy-2-oxovalerate aldolase | Pyruvate, Acetaldehyde | TCA Cycle |
Contribution to Cellular Energy Production and Biosynthetic Processes in Microorganisms
In various microorganisms, the breakdown of complex organic molecules via pathways involving this compound is a vital strategy for obtaining energy and building blocks for biosynthesis. ecmdb.ca The generation of pyruvate and acetyl-CoA from this intermediate directly fuels the TCA cycle and oxidative phosphorylation, leading to ATP synthesis. psu.edu These central metabolites also serve as precursors for the synthesis of amino acids, fatty acids, and other essential cellular components. The ability of microorganisms to utilize diverse carbon sources, including aromatic compounds, is often dependent on pathways that funnel into the formation and subsequent cleavage of this compound. frontiersin.org
Involvement in Aromatic Compound Degradation Pathways
The role of this compound is particularly prominent in the microbial degradation of aromatic compounds. These pathways are essential for the bioremediation of environmental pollutants.
Integration into Meta-Cleavage Pathways of Phenols, Cresols, and Catechols
This compound is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds like phenols, cresols, and catechols. ebi.ac.ukfrontiersin.org In this pathway, the aromatic ring is hydroxylated and then cleaved by a dioxygenase enzyme. psu.edunih.gov The resulting linear product undergoes a series of enzymatic reactions, one of which is the formation of this compound from 2-hydroxypentadienoic acid through hydration. psu.edufrontiersin.org The subsequent aldolase-catalyzed cleavage of this compound is a critical step, breaking the carbon chain to yield pyruvate and acetaldehyde. ebi.ac.uknih.gov
Specific Roles in Biphenyl (B1667301), Toluene (B28343), Styrene (B11656), and other Xenobiotic Degradation
The degradation of a wide range of xenobiotic compounds by microorganisms relies on pathways that converge on this compound. It is a documented intermediate in the degradation of:
Biphenyl: In the degradation of biphenyl and its chlorinated derivatives (polychlorinated biphenyls or PCBs), the meta-cleavage pathway is employed, leading to the formation of this compound. wikipedia.orgasm.org
Toluene and Xylene: The catabolism of toluene and xylene in some bacteria also proceeds through a meta-cleavage pathway where this compound is a key metabolite. ecmdb.cawikipedia.org
Styrene: The microbial degradation of styrene involves its conversion through several steps to intermediates that are then funneled into the meta-cleavage pathway, with this compound as a central component. ecmdb.cawikipedia.org
The enzyme 4-hydroxy-2-oxovalerate aldolase, which cleaves this compound, is involved in the metabolic pathways for a variety of other xenobiotics as well, including benzoate, 1,4-dichlorobenzene, fluorene, and carbazole. wikipedia.org
| Aromatic Compound | Degradation Pathway | Key Intermediate |
| Phenols, Cresols, Catechols | meta-Cleavage Pathway | This compound |
| Biphenyl | meta-Cleavage Pathway | This compound |
| Toluene, Xylene | meta-Cleavage Pathway | This compound |
| Styrene | Styrene Degradation Pathway | This compound |
Participation in Other Catabolic Processes
This compound is a notable participant in the degradation of various aromatic compounds, including phenylpropionic acid. ecmdb.camorf-db.orgsmolecule.comecmdb.ca Its formation is a critical step in the metabolic routes that process these complex organic molecules into simpler, usable forms. Beyond phenylpropionic acid, this keto acid is also involved in the catabolism of several other aromatic hydrocarbons. wikipedia.orguniprot.org These pathways include the degradation of:
Benzoate (via hydroxylation) wikipedia.orgwikiwand.com
Biphenyl wikipedia.orgwikiwand.com
Toluene and xylene wikipedia.orgwikiwand.com
1,4-Dichlorobenzene wikipedia.orgwikiwand.com
Fluorene wikipedia.orgwikiwand.com
Carbazole wikipedia.orgwikiwand.com
Styrene ecmdb.cawikipedia.orgwikiwand.com
Phenylalanine ecmdb.cawikipedia.orgwikiwand.com
The involvement of this compound in these diverse catabolic pathways highlights its central role in the microbial breakdown of environmental pollutants and complex natural products.
Enzyme-Substrate and Enzyme-Inhibitor Dynamics
The metabolic fate and influence of this compound are largely determined by its interactions with specific enzymes. It serves as a substrate for some and a competitive inhibitor for others, thereby modulating key metabolic crossroads.
Substrate Utilization by 4-Hydroxy-2-oxoglutarate Aldolase
The primary enzyme responsible for the degradation of this compound is 4-hydroxy-2-oxovalerate aldolase (also known as 4-hydroxy-2-ketovalerate aldolase). wikipedia.orgwikiwand.comwikipedia.orggenome.jp This enzyme, belonging to the family of lyases, catalyzes the cleavage of this compound into pyruvate and acetaldehyde. ecmdb.cawikipedia.orgwikipedia.orggenome.jp
This reaction is a crucial step in the metabolic pathways of various aromatic compounds, funneling the carbon skeleton of these molecules into central metabolism. wikipedia.orgwikiwand.com Interestingly, some forms of this enzyme, such as BphI from Burkholderia xenovorans, exhibit broader substrate specificity. They can efficiently catalyze the cleavage of similar molecules like 4-hydroxy-2-oxohexanoate (B1245416) and 4-hydroxy-2-oxoheptanoate, producing propionaldehyde (B47417) and butyraldehyde (B50154), respectively, in addition to pyruvate. wikipedia.orgwikiwand.com In some bacteria, this aldolase forms a complex with acetaldehyde dehydrogenase, channeling the reactive acetaldehyde intermediate directly to the next enzyme to be processed. wikipedia.orgwikiwand.com
Below is a table summarizing the substrates of 4-hydroxy-2-oxovalerate aldolase and their resulting products.
| Substrate | Enzyme | Products |
| 4-Hydroxy-2-oxopentanoate (B1241807) | 4-Hydroxy-2-oxovalerate aldolase | Pyruvate + Acetaldehyde |
| 4-Hydroxy-2-oxohexanoate | 4-Hydroxy-2-oxovalerate aldolase (e.g., BphI) | Pyruvate + Propionaldehyde |
| 4-Hydroxy-2-oxoheptanoate | 4-Hydroxy-2-oxovalerate aldolase (e.g., BphI) | Pyruvate + Butyraldehyde |
Competitive Inhibition of the α-Ketoglutarate Dehydrogenase Complex
In addition to being a substrate for aldolases, this compound can act as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) . wikipedia.org This multi-enzyme complex is a critical component of the citric acid cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA, a key energy-yielding step. wikipedia.orgnih.gov
The structural similarity between this compound and the natural substrate, α-ketoglutarate, allows it to bind to the active site of the E1 component of the complex, oxoglutarate dehydrogenase. wikipedia.org However, it is not processed in the same way, leading to a blockage of the enzyme's normal function. This inhibition can have significant metabolic consequences, as it slows down the flux through the citric acid cycle, impacting cellular energy production.
It is important to distinguish this compound from its structural analog, 4-methyl-2-oxopentanoic acid, which has also been shown to inhibit the α-ketoglutarate dehydrogenase complex and can induce endoplasmic reticulum stress and impair signaling pathways. glpbio.commedchemexpress.com
Role in Cellular Signaling and Redox Homeostasis
Emerging research suggests that this compound and related 4-hydroxy acids may play a role in cellular signaling and the maintenance of redox homeostasis. tochtroplab.org While direct evidence for this compound is still developing, the broader class of 4-hydroxy acids is known to be involved in pathways that respond to oxidative stress. nih.gov
Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage. nih.gov The α-ketoglutarate dehydrogenase complex is itself a source of ROS and is also sensitive to inhibition by oxidative stress. nih.gov The generation of ROS by this complex is influenced by the NADH/NAD+ ratio, a key indicator of the cell's redox state. nih.gov
The metabolism of 4-hydroxy acids is interconnected with pathways that handle the byproducts of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE). tochtroplab.org The catabolism of these compounds can help to mitigate cellular damage and maintain redox balance. The interplay between the degradation of aromatic compounds, the function of the citric acid cycle, and the response to oxidative stress suggests that this compound may be a more integral part of cellular regulation than previously understood. Further research is needed to fully elucidate its specific roles in these complex signaling networks.
Enzymology and Catalytic Mechanisms of 4 Hydroxy 2 Oxopentanoic Acid Transformations
4-Hydroxy-2-oxovalerate Aldolase (B8822740) (EC 4.1.3.39) Studies
4-Hydroxy-2-oxovalerate aldolase, also known as 4-hydroxy-2-ketovalerate aldolase, is a key enzyme in the meta-cleavage pathway for the degradation of aromatic compounds like phenols and catechol in various bacteria. ebi.ac.ukebi.ac.uk This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases, which are responsible for cleaving carbon-carbon bonds. wikipedia.org In many organisms, it forms a bifunctional complex with acetaldehyde (B116499) dehydrogenase, which helps to sequester the reactive acetaldehyde intermediate. ebi.ac.ukebi.ac.uk
The catalytic mechanism of 4-hydroxy-2-oxovalerate aldolase involves a retro-aldol cleavage of its substrate. uniprot.orguniprot.org The proposed mechanism is initiated by the deprotonation of the 4-hydroxyl group of (S)-4-hydroxy-2-oxopentanoate by a histidine residue (His21) acting as a base. ebi.ac.uk This is followed by the cleavage of the C3-C4 bond, which results in the formation of acetaldehyde and an enolate of pyruvate (B1213749). ebi.ac.uk The accumulation of negative charge on the 2-carbonyl oxygen during the formation of the enolate is stabilized by a divalent metal ion, typically Mn2+. ebi.ac.ukenzyme-database.orgcreative-enzymes.com Subsequently, the enolate is protonated on the C3 position by a tyrosine residue (Tyr291) to form pyruvate. ebi.ac.uk It is suggested that the movement of Tyr291 during the catalytic cycle controls access to a tunnel through which the acetaldehyde intermediate is passed to the dehydrogenase active site in bifunctional enzyme complexes. ebi.ac.uk
The primary products of the retro-aldol cleavage of 4-hydroxy-2-oxopentanoic acid catalyzed by 4-hydroxy-2-oxovalerate aldolase are acetaldehyde and pyruvate. ebi.ac.ukwikipedia.orguniprot.orguniprot.orgenzyme-database.orguniprot.orgmybiosource.comnih.gov This reaction is a crucial step in the metabolic pathway that breaks down various aromatic compounds. ebi.ac.ukuniprot.org In several bacterial species, the acetaldehyde produced is directly channeled to an associated acetaldehyde dehydrogenase to prevent its release into the cellular environment, as it is a reactive and potentially toxic compound. wikipedia.orguniprot.orguniprot.org
4-Hydroxy-2-oxovalerate aldolase exhibits a degree of substrate promiscuity, being able to act on analogues of its primary substrate. For instance, the enzyme from Burkholderia xenovorans (BphI) and Thermus thermophilus can catalyze the cleavage of 4-hydroxy-2-oxohexanoate (B1245416) to produce propanal and pyruvate. wikipedia.orguniprot.orguniprot.orgcreative-enzymes.com The catalytic efficiency with 4-hydroxy-2-oxohexanoate is often comparable to that with 4-hydroxy-2-oxopentanoate (B1241807). uniprot.orguniprot.org The enzyme from Burkholderia xenovorans has also been shown to cleave 4-hydroxy-2-oxoheptanoate, yielding butyraldehyde (B50154) and pyruvate, although with a catalytic efficiency that is about 10-fold lower than with its preferred substrate. wikipedia.orguniprot.org
| Substrate | Products | Relative Catalytic Efficiency |
| 4-hydroxy-2-oxopentanoate | Acetaldehyde + Pyruvate | High |
| 4-hydroxy-2-oxohexanoate | Propanal + Pyruvate | Similar to 4-hydroxy-2-oxopentanoate |
| 4-hydroxy-2-oxoheptanoate | Butyraldehyde + Pyruvate | ~10-fold lower than 4-hydroxy-2-oxopentanoate |
Data compiled from studies on 4-hydroxy-2-oxovalerate aldolase from Burkholderia xenovorans. wikipedia.orguniprot.org
The enzymatic activity of 4-hydroxy-2-oxovalerate aldolase is highly stereospecific. The enzyme specifically acts on the (4S)-isomer of 4-hydroxy-2-oxopentanoate. uniprot.orguniprot.orgenzyme-database.orguniprot.org It does not utilize the (4R)-isomer, indicating a strict requirement for the specific stereochemistry at the C4 position of the substrate. uniprot.orguniprot.org This stereoselectivity is crucial for its biological function and has been a subject of interest for potential applications in biocatalysis. researchgate.net The aldol (B89426) addition reaction catalyzed by the enzyme from Burkholderia xenovorans is also stereospecific, producing only the (4S)-isomer of 4-hydroxy-2-oxopentanoate from the condensation of acetaldehyde and pyruvate. uniprot.org
The active site of 4-hydroxy-2-oxovalerate aldolase contains key residues responsible for its catalytic activity and stereoselectivity. In the proposed mechanism, His21 acts as a base, and Tyr291 acts as a proton donor. ebi.ac.uk A divalent metal ion, coordinated by active site residues, is also essential for stabilizing the reaction intermediate. ebi.ac.uk Rational mutagenesis studies have been conducted to alter the stereoselectivity of the enzyme. By creating specific mutations in the active site, researchers have been able to generate enzyme variants that can produce the opposite stereoisomer of 4-hydroxy-2-oxoacids. researchgate.net This demonstrates the potential to engineer these enzymes for the synthesis of specific chiral compounds.
The kinetic parameters of 4-hydroxy-2-oxovalerate aldolase have been characterized for various substrates. For the enzyme from Thermus thermophilus, the Michaelis constant (Km) for 4-hydroxy-2-oxopentanoate in the presence of NADH is 206 μM. uniprot.org When in a complex with the dehydrogenase TTHB247, this value decreases to 41 μM, suggesting an increase in substrate affinity. uniprot.org The presence of NADH can lead to a 2-fold increase in the catalytic rate (kcat). uniprot.org The catalytic efficiency (kcat/Km) is similar for 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate as substrates. uniprot.orguniprot.org However, for 4-hydroxy-2-oxoheptanoate, the catalytic efficiency is significantly lower. uniprot.org
| Enzyme Source | Substrate | Km (µM) | Conditions | Reference |
| Thermus thermophilus | 4-hydroxy-2-oxopentanoate | 206 | In the presence of NADH | uniprot.org |
| Thermus thermophilus | 4-hydroxy-2-oxopentanoate | 41 | In complex with dehydrogenase TTHB247 and NADH | uniprot.org |
Allosteric Regulation and Mechanisms of Inhibition (e.g., by Oxalate, Metal Ions)
The activity of enzymes that metabolize this compound is tightly controlled through various regulatory mechanisms, including allosteric activation and inhibition by small molecules and metal ions. A key enzyme in this context is 4-hydroxy-2-oxovalerate aldolase (BphI), which is subject to both.
Allosteric Activation: The activity of BphI is significantly enhanced through its association with the dehydrogenase BphJ. BphI's catalytic activity can be boosted up to 15-fold when substrate turnover occurs in BphJ. nih.govresearchgate.net This activation is partly attributed to the binding of the nicotinamide (B372718) coenzyme NADH to the BphJ subunit, which allosterically stimulates the aldolase. nih.govresearchgate.netuniprot.org This interaction within the BphI-BphJ enzyme complex is bidirectional, meaning the reductive reaction of BphJ also increases when BphI is actively catalyzing the aldol addition. uniprot.orgacs.org Similarly, an aldolase from Thermus thermophilus that acts on 4-hydroxy-2-oxopentanoate is also allosterically activated by NADH. uniprot.org
Inhibition by Oxalate: Oxalate, an analogue of the pyruvate enolate intermediate, acts as a competitive inhibitor for aldolases that process this compound. nih.govacs.org It effectively blocks the active site, preventing the substrate from binding.
Table 1: Inhibition Constants for Oxalate
| Enzyme | Organism | Inhibition Type | Inhibition Constant (Ki / Kic) | Source(s) |
|---|---|---|---|---|
| BphI | Burkholderia xenovorans LB400 | Competitive | 0.93 µM | nih.govresearchgate.net |
| HpaI | Escherichia coli | Competitive | 5.5 µM | acs.org |
Role and Inhibition by Metal Ions: Class II aldolases are typically metalloenzymes, requiring divalent metal cations for their catalytic activity. acs.orgacs.org The aldolase BphI from Burkholderia xenovorans LB400 shows the highest activity with manganese (Mn²⁺) as a cofactor. nih.govresearchgate.net Likewise, the HsaF aldolase from Mycobacterium tuberculosis prefers Mn²⁺ for its function. acs.org An aldolase from Thermus thermophilus is most active with cobalt (Co²⁺), followed by nickel (Ni²⁺) and Mn²⁺, while magnesium (Mg²⁺) and calcium (Ca²⁺) are poor cofactors. uniprot.org High concentrations of certain metal ions can be inhibitory; for instance, BphI is inhibited by cadmium (Cd²⁺) at a concentration of 1 mM. uniprot.org
Substrate Channeling in Enzyme Complexes (e.g., BphI-BphJ Complex)
Substrate channeling is a critical mechanism observed in multi-enzyme complexes that metabolize this compound. It involves the direct transfer of a metabolic intermediate from the active site of one enzyme to the next in the pathway without it being released into the bulk solvent. nih.gov This process sequesters reactive or volatile intermediates, increases local concentration, and prevents metabolic crosstalk. uniprot.orguniprot.org
The BphI-BphJ complex, found in the polychlorinated biphenyls (PCB) degradation pathway, is a well-studied example. nih.govacs.org BphI, an aldolase, cleaves this compound to yield pyruvate and acetaldehyde. nih.govwikipedia.org This acetaldehyde is a reactive and volatile compound that is directly channeled to the active site of BphJ, the associated dehydrogenase. nih.govwikipedia.org This channeling is highly efficient, with studies showing that over 80-95% of the aldehyde product is transferred directly. nih.govnih.govacs.org The direct transfer is evidenced by the lack of any discernible lag in the progress curve of the BphJ reaction when 4-hydroxy-2-oxopentanoate is supplied to the complex. nih.gov
The structural basis for this channeling involves a molecular tunnel connecting the active sites of BphI and BphJ. Specific amino acid residues act as gates controlling this tunnel. In BphI, mutations of glycine (B1666218) residues G322 and G323 were found to block the channeling of aldehydes due to steric hindrance, confirming the existence of a restricted channel. nih.govacs.org Furthermore, His-20 and Tyr-290 in BphI have been identified as key "gating" residues that are crucial for efficient aldehyde channeling. nih.govacs.org
Remarkably, this complex exhibits unique bidirectional substrate channeling. uniprot.orgacs.org Acetaldehyde produced by the reverse reaction of BphJ can be channeled to BphI for use in the aldol addition reaction with an efficiency of 84%. acs.org This bidirectional channeling is coupled with allosteric activation, creating a highly integrated and efficient catalytic system. uniprot.orgacs.org Similar channeling mechanisms are observed in other homologous enzyme complexes, such as HsaF-HsaG from Mycobacterium tuberculosis and the TTHB246-TTHB247 complex from Thermus thermophilus. uniprot.orgacs.org
Table 2: Characteristics of Substrate Channeling in the BphI-BphJ Complex
| Feature | Description | Source(s) |
|---|---|---|
| Enzymes | BphI (4-hydroxy-2-oxovalerate aldolase) and BphJ (aldehyde dehydrogenase) | nih.govnih.govacs.org |
| Channeled Substrate | Acetaldehyde, Propionaldehyde (B47417) | nih.govwikipedia.org |
| Efficiency | >80% for linear aldehydes up to 6 carbons | nih.govacs.org |
| Directionality | Bidirectional (Aldolase to Dehydrogenase and vice versa) | uniprot.orgacs.org |
| Proposed Gating Residues | His-20 and Tyr-290 in BphI | nih.govacs.org |
Other Enzymes Involved in this compound Metabolism
Beyond the well-characterized aldolase-dehydrogenase complexes, other enzymes play significant roles in the synthesis and degradation of this compound and related molecules.
Activity of 4-Hydroxy-2-oxoglutarate Aldolase
4-hydroxy-2-oxoglutarate aldolase (HOGA) is a mitochondrial enzyme primarily known for its role in the metabolic pathway that breaks down the imino acid hydroxyproline (B1673980). nih.gov Its main catalytic function is the cleavage of 4-hydroxy-2-oxoglutarate to produce pyruvate and glyoxylate (B1226380). wikipedia.org A deficiency in this enzyme leads to the genetic disorder Primary Hyperoxaluria Type 3 (PH3), characterized by an accumulation of its substrate, 4-hydroxy-2-oxoglutarate (HOG), and increased synthesis of oxalate. nih.gov While its name is similar to 4-hydroxy-2-oxovalerate aldolase, its primary documented substrate is a glutarate derivative, not a pentanoate/valerate.
Reversible Dehydration by 2-Oxopent-4-enoate (B1242333) Hydratase
2-Oxopent-4-enoate hydratase, a member of the hydro-lyase family, catalyzes the reversible dehydration of 4-hydroxy-2-oxopentanoate to form 2-oxopent-4-enoate (also known as vinylpyruvate). ontosight.aiwikipedia.orgwikipedia.org This reversibility allows for the interconversion of these two compounds, playing a regulatory role in metabolic pathways. ontosight.ai The enzyme is particularly important in the degradation pathways of amino acids such as leucine (B10760876) and valine. ontosight.ai
Involvement of Dehydrogenases in Chiral Oxidations
Dehydrogenases are crucial for the oxidative steps in the metabolism of this compound and for the synthesis of related chiral compounds. The BphJ dehydrogenase, as part of the BphI-BphJ complex, oxidizes the aldehyde products generated from the cleavage of this compound. nih.govwikipedia.org
Furthermore, dehydrogenases are instrumental in stereospecific synthesis. For example, NAD(P)⁺-dependent dehydrogenases can selectively oxidize the 4-hydroxy group of 2,4-dihydroxypentanoic acid to produce (2R)-2-hydroxy-4-oxopentanoic acid, demonstrating their ability to control chirality at specific carbon centers. Research has also pointed to the use of FMN-dependent dehydrogenases for the oxidation of this compound. googleapis.com In a related context, alcohol dehydrogenases (ADH) are employed for the asymmetric reduction of 4-oxopentanoic acid (levulinic acid) esters to yield enantiomerically pure (S)- or (R)-4-hydroxypentanoate, which is a precursor to the valuable chiral molecule γ-valerolactone. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | 4-hydroxy-2-oxovalerate, 4-hydroxy-2-ketopentanoic acid |
| Pyruvate | - |
| Acetaldehyde | - |
| Propionaldehyde | Propanal |
| Oxalate | - |
| 4-Hydroxy-2-oxoglutarate | HOG |
| Glyoxylate | - |
| 2-Oxopent-4-enoate | Vinylpyruvate, 2-keto-4-pentenoic acid |
| 2,4-dihydroxypentanoic acid | - |
| (2R)-2-hydroxy-4-oxopentanoic acid | - |
| 4-oxopentanoic acid | Levulinic acid |
| γ-valerolactone | GVL |
| NADH | Nicotinamide adenine (B156593) dinucleotide (reduced form) |
Synthetic Methodologies and Biocatalytic Production
Chemical Synthesis Routes and Reaction Conditions
Chemical approaches to 4-hydroxy-2-oxopentanoic acid often rely on well-established organic reactions, providing a direct means to construct the carbon skeleton of the molecule.
The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be employed for the synthesis of this compound. This strategy typically involves the reaction of an enolate, derived from a ketone, with an aldehyde. In the context of this compound synthesis, a key approach would be the reaction between pyruvate (B1213749) (as the enolate precursor) and an appropriate aldehyde.
While the direct aldol condensation of pyruvate and glyoxylate (B1226380) is a logical synthetic route, specific literature detailing this exact transformation is scarce. However, the feasibility of such a reaction can be inferred from related methodologies. For instance, microwave-assisted aldol-condensation between various methyl ketones and glyoxylic acid has been successfully developed for the synthesis of 4-oxo-2-butenoic acids nih.gov. This suggests that pyruvate, a methyl ketone, could similarly react with glyoxylate under appropriate conditions. The reaction conditions for such aldol condensations can be tailored based on the specific substrates. For example, reactions involving aryl methyl ketones proceed efficiently with tosic acid as a catalyst, whereas aliphatic substrates often give better yields with a combination of pyrrolidine (B122466) and acetic acid nih.gov. These conditions facilitate the formation of the enolate from the methyl ketone, which then attacks the aldehyde carbonyl of glyoxylic acid.
The general mechanism for the aldol condensation involves the deprotonation of the α-carbon of the ketone (pyruvate) to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (glyoxylate). Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone product, which in this case would be a precursor to this compound. The reaction's reversibility is a critical factor to consider, and strategies to drive the reaction to completion, such as the slow addition of the electrophile, may be necessary nih.gov.
| Reactants | Catalyst/Conditions | Product | Reference |
| Methyl Ketone Derivatives and Glyoxylic Acid | Microwave, Tosic acid (for aryl ketones) or Pyrrolidine/Acetic acid (for aliphatic ketones) | 4-Oxo-2-butenoic acids | nih.gov |
Multi-step chemical syntheses provide an alternative and often more controlled route to this compound and its derivatives. These synthetic sequences can incorporate oxidation steps to introduce the required functional groups. While a direct multi-step synthesis focusing solely on this compound is not extensively documented, related chemoenzymatic syntheses of similar compounds, such as 4-amino-2-hydroxy acids, shed light on potential strategies.
For example, the synthesis of N-protected (S)-4-amino-2-oxopentanoic acid, a derivative of the target compound, involves a multi-step sequence starting from L-amino acids acs.org. This process includes a one-carbon homologation via ozonolysis of a β-keto cyanophosphorane to yield an α-keto ester. This ozonolysis step represents a key oxidative transformation in the synthesis. The resulting α-keto ester is then hydrolyzed to the corresponding α-keto acid, which is a direct precursor for enzymatic reduction to the final 4-amino-2-hydroxy acid acs.org.
This approach highlights how a multi-step synthesis can be designed to build the carbon skeleton and introduce the necessary functional groups in a stepwise manner. An analogous strategy for this compound could involve the synthesis of a suitable precursor molecule, followed by a final oxidation step to introduce the ketone functionality at the C2 position. The versatility of such multi-step syntheses allows for the introduction of chirality and various functional groups through the careful selection of reagents and reaction conditions.
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalytic and chemoenzymatic methods are increasingly favored for the synthesis of chiral compounds like this compound due to their high stereoselectivity and mild reaction conditions. These approaches utilize enzymes or whole microbial cells as catalysts.
Metabolic engineering of microorganisms, such as Escherichia coli, offers a promising platform for the production of valuable chemicals. By introducing and optimizing metabolic pathways, these microbial cell factories can be designed to synthesize target molecules from simple carbon sources. Although the specific production of this compound using engineered E. coli has not been extensively reported, the principles of metabolic engineering have been successfully applied to produce a wide range of compounds, including other organic acids and complex molecules nih.govresearchgate.netepa.govsemanticscholar.orgnih.gov.
The general strategy involves the introduction of genes encoding the necessary enzymes for the desired synthetic pathway into a host organism. For this compound, this would likely involve expressing a suitable aldolase (B8822740) that can catalyze the condensation of pyruvate and an appropriate C2-aldehyde. To enhance yield and purity, several metabolic engineering strategies can be employed:
Enhancing Precursor Supply: Overexpression of enzymes in the upstream pathways leading to the precursor molecules (e.g., pyruvate) can increase their availability.
Blocking Competing Pathways: Deletion of genes encoding enzymes that divert precursors to other metabolic pathways can channel the carbon flux towards the target product.
Optimizing Enzyme Expression: Fine-tuning the expression levels of the introduced enzymes is crucial to balance the metabolic flux and avoid the accumulation of toxic intermediates.
Periplasmic Compartmentalization: A novel strategy involves compartmentalizing the final biosynthetic step in the periplasm of the engineered bacterium. This can isolate the reaction from the cytoplasm, thereby reducing the formation of undesirable by-products and simplifying purification, leading to a product of high purity researchgate.net.
These strategies have been successfully used to improve the production of various chemicals in engineered microbes, and a similar approach could be developed for the efficient and high-purity production of this compound.
Enzyme-catalyzed aldol additions are a cornerstone of biocatalytic synthesis, offering excellent stereocontrol in the formation of carbon-carbon bonds. Pyruvic acid aldolases (PyrALs), in particular, are valuable biocatalysts that mediate the condensation of pyruvate with a variety of aldehydes to produce chiral 4-hydroxy-2-oxoacids nih.gov. These enzymes are classified into two main classes based on their reaction mechanism. Class I aldolases form a Schiff base intermediate with the pyruvate substrate, while Class II aldolases utilize a divalent metal ion cofactor to activate the pyruvate nih.gov.
A notable example of a highly efficient and stereoselective aldolase is trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida. This enzyme catalyzes the enantioselective aldol addition of pyruvate to a broad range of nonaromatic aldehydes, affording chiral 4-hydroxy-2-oxo acids with high conversions.
| Enzyme | Substrates | Product | Key Features |
| Pyruvic Acid Aldolases (PyrALs) | Pyruvate and various aldehydes | Chiral 4-hydroxy-2-oxoacids | High stereoselectivity in C-C bond formation |
| trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) | Pyruvate and nonaromatic aldehydes | Chiral 4-hydroxy-2-oxo acids | Excellent structural substrate tolerance and high conversion rates |
These enzyme-catalyzed reactions are typically performed under mild conditions in aqueous buffers, making them an environmentally benign alternative to traditional chemical synthesis. The high stereoselectivity of these enzymes allows for the synthesis of enantiomerically pure this compound, which is crucial for its application in the synthesis of pharmaceuticals and other bioactive molecules.
The ability to selectively synthesize specific stereoisomers of a chiral molecule is a significant advantage of biocatalysis. This can be achieved by using either wild-type enzymes with inherent stereoselectivity or by engineering enzymes to alter or enhance their stereochemical control.
Wild-type enzymes often exhibit a high degree of stereoselectivity. For example, 4-hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli, a class I aldolase, is highly selective for acetaldehyde (B116499) as the acceptor but can utilize other keto-acids as the donor in place of pyruvate nih.gov. The inherent stereopreference of such enzymes can be exploited for the synthesis of a specific enantiomer of this compound.
Furthermore, enzyme engineering through techniques like site-directed mutagenesis can be used to create mutant enzymes with altered or even inverted stereoselectivity. This powerful approach allows for the synthesis of all possible stereoisomers of a target molecule. A compelling example is the structured-informed mutagenesis of a 2-keto-3-deoxygluconate (B102576) aldolase from the hyperthermophile Sulfolobus solfataricus. The wild-type enzyme was stereochemically promiscuous, but through targeted mutations, variants were created that could diastereoselectively synthesize all four stereoisomers of 3-deoxy-hexulosonic acid from D- and L-glyceraldehyde and pyruvate chemrxiv.org.
Another example involves the chemoenzymatic synthesis of 4-amino-2-hydroxy acids, where both wild-type and mutant oxidoreductases were used for the stereoselective reduction of the precursor α-keto acid acs.org. While wild-type lactate (B86563) dehydrogenases were effective for the reduction of a smaller substrate, a genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase proved to be a superior catalyst for a broader range of bulkier substrates, providing excellent yields of a single diastereomer. This mutant enzyme exhibited significantly higher catalytic activity, reducing the reaction time from days to hours compared to the wild-type enzyme acs.org.
| Enzyme | Substrate(s) | Product Stereoisomer(s) | Key Finding | Reference |
| Wild-type 2-keto-3-deoxygluconate aldolase (S. solfataricus) | Pyruvate and D-glyceraldehyde | Mixture of stereoisomers | Stereochemically promiscuous | chemrxiv.org |
| Mutant 2-keto-3-deoxygluconate aldolases (S. solfataricus) | Pyruvate and D- or L-glyceraldehyde | All four possible stereoisomers | Structure-guided mutagenesis enabled control of diastereoselectivity | chemrxiv.org |
| Wild-type Lactate Dehydrogenases | Alanine-derived α-keto acid | (S)- and (R)-2-hydroxy acids | Effective for smaller substrates | acs.org |
| H205Q mutant D-hydroxyisocaproate dehydrogenase | Alanine, valine, leucine (B10760876), and phenylalanine-derived α-keto acids | (2R,4S)-4-amino-2-hydroxy acids | Broader substrate specificity and higher catalytic activity | acs.org |
These examples demonstrate the power of using both wild-type and mutant enzymes to achieve the enantioselective synthesis of specific stereoisomers of this compound and its derivatives, providing access to a diverse range of chiral building blocks for various applications.
Derivatization for Related Chemical Entities
Production of α-Ketoglutaric Acid from this compound
The direct chemical or single-enzyme conversion of this compound to α-ketoglutaric acid (α-KG), also known as 2-oxoglutaric acid, is not a commonly cited synthetic route. However, a metabolic pathway exists where this compound is catabolized into precursors that can be used for the endogenous synthesis of α-ketoglutaric acid.
This biochemical connection involves the following steps:
Degradation to Pyruvate: this compound (also known as 4-hydroxy-2-oxovalerate) is degraded by the enzyme 4-hydroxy-2-oxovalerate aldolase. This retro-aldol cleavage reaction breaks the five-carbon skeleton into two smaller molecules: acetaldehyde (a two-carbon compound) and pyruvate (a three-carbon α-keto acid). wikipedia.org
Entry into the Citric Acid (TCA) Cycle: Pyruvate is a central metabolite that serves as a primary entry point into the citric acid cycle (TCA cycle), a key energy-producing pathway in mitochondria. Pyruvate is first converted to acetyl-CoA, which then combines with oxaloacetate to form citrate (B86180), initiating the cycle.
Formation of α-Ketoglutarate within the TCA Cycle: As the cycle proceeds, citrate is isomerized to isocitrate. The enzyme isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate. wikipedia.org
Therefore, while not a direct synthetic derivatization, the enzymatic degradation of this compound provides pyruvate, a direct precursor for the metabolic production of α-ketoglutarate through the universally conserved TCA cycle. wikipedia.orgcreative-proteomics.com
Synthesis of Chiral 4-Hydroxy-2-oxoacid Skeletons as Synthons
Chiral 4-hydroxy-2-oxoacid skeletons, including this compound, are highly valuable synthons, or building blocks, for organic synthesis. Their utility stems from the presence of multiple functional groups (a carboxylic acid, a ketone, and a hydroxyl group) and a stereocenter, which allow for the construction of more complex, densely functionalized chiral molecules.
The biocatalytic production of these skeletons via pyruvate aldolases is particularly powerful because it allows for the modular assembly of diverse structures by varying the aldehyde substrate that reacts with a 2-oxoacid nucleophile. This approach establishes a carbon-carbon bond and controls the stereochemistry at the newly formed hydroxyl-bearing carbon. For example, the aldol addition between pyruvate and acetaldehyde, catalyzed by a class II pyruvate aldolase like BphI, creates the (S)-configured stereocenter at the C4 position of (4S)-4-hydroxy-2-oxopentanoic acid. ebi.ac.uk
The synthetic utility of these chiral 4-hydroxy-2-oxoacid synthons is demonstrated in their use in subsequent enzyme-catalyzed cascade reactions. For instance, they can undergo regio- and stereoselective enzymatic transamination to form functionalized homochiral 1-pyrrolines. These cyclic imines can then be chemically or enzymatically reduced to yield tetrasubstituted pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. Furthermore, γ-hydroxy-α-amino acids derived from these synthons can be transformed into chiral α-amino-γ-butyrolactones, which are also valuable intermediates for the synthesis of bioactive compounds.
Analytical Methodologies in 4 Hydroxy 2 Oxopentanoic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural characterization of 4-hydroxy-2-oxopentanoic acid, providing insights into its molecular formula, connectivity, and three-dimensional arrangement.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. The exact mass of the molecule can be measured with high accuracy, typically with an error of less than 5 ppm, which allows for the unambiguous assignment of its elemental composition. For instance, the molecular formula of this compound is C₅H₈O₄, with a calculated exact mass of approximately 132.0423 g/mol .
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) is commonly employed to generate characteristic fragment ions. In negative ion mode, the deprotonated molecule [M-H]⁻ of similar hydroxy acids can undergo neutral losses of water (H₂O) and carbon dioxide (CO₂). For example, in the analysis of related compounds, fragmentation pathways have been delineated, which helps in identifying the presence of specific functional groups. While specific fragmentation data for this compound is not extensively detailed in the provided results, the general principles of MS/MS allow for the differentiation of isomers and the confirmation of the core structure by analyzing the resulting product ions.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₈O₄ | |
| Exact Mass | 132.04226 | |
| Common Adducts (Predicted) | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For the related compound 2-hydroxy-4-oxopentanedioic acid, specific chemical shift regions are indicative of the functional groups present, with hydroxyl protons expected between δ 4.3–4.6 ppm and protons adjacent to ketone/acid groups appearing at δ 2.5–3.0 ppm. Although a specific spectrum for this compound is not provided, the ¹H NMR spectrum of the structurally similar 2-oxopentanoic acid shows signals for the ethyl group protons. For this compound, one would expect to see signals corresponding to the methyl group adjacent to the hydroxyl, the methylene (B1212753) group, and the hydroxyl proton itself, with their specific chemical shifts and coupling patterns confirming the connectivity.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The predicted ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the ketone carbon, the carbon bearing the hydroxyl group, the adjacent methylene carbon, and the terminal methyl carbon.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 1.2-1.4 (CH₃) | Doublet, coupled to CHOH |
| ¹H | 2.8-3.2 (CH₂) | Multiplet, coupled to CHOH |
| ¹H | 4.2-4.5 (CHOH) | Multiplet, coupled to CH₃ and CH₂ |
| ¹³C | ~23 (CH₃) | |
| ¹³C | ~45 (CH₂) | |
| ¹³C | ~65 (CHOH) | |
| ¹³C | ~165 (COOH) | |
| ¹³C | ~195 (C=O) |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic acids. For the quantification of related short-chain keto acids, reversed-phase HPLC is often employed. A common setup involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic modifier like methanol (B129727) or acetonitrile.
Detection can be achieved using various detectors, with mass spectrometry (LC-MS) being particularly powerful due to its sensitivity and selectivity. An LC-MS/MS method has been developed for the simultaneous analysis of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma, demonstrating the utility of this approach for related compounds. For the analysis of flavouring agents, including keto acids, HPLC with UV detection is also utilized. The retention time of the compound is a key parameter for its identification. For instance, in a specific HPLC method, 4-methyl-2-oxopentanoic acid has a retention time of 16.7 minutes.
Table 3: Example HPLC Parameters for Analysis of Related Keto Acids
| Parameter | Description | Reference |
|---|---|---|
| Column | Phenomenex Luna C18 | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Methanol with 0.1% formic acid | |
| Elution | Gradient | |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of hydroxy keto acids like this compound, a derivatization step is necessary to convert them into more volatile species.
Common derivatization agents for organic acids include alkyl chloroformates (e.g., methyl chloroformate) and silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). For example, methanolic HCl can be used to convert carboxylic acids into their corresponding methyl esters. The derivatized analyte can then be separated on a GC column, often a non-polar or medium-polarity column like a DB-5MS, and detected by mass spectrometry. This technique has been successfully applied to the quantitative analysis of a wide range of microbial metabolites, including various hydroxy and oxo acids. The derivatization of hydroxyl groups beyond the α-position can sometimes be challenging, which needs to be considered in method development.
Table 4: Derivatization and GC-MS for Organic Acid Analysis
| Step | Description | Reference |
|---|---|---|
| Derivatization Agent | Methyl chloroformate (MCF) or Ethyl chloroformate (ECF) | |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | ||
| GC Column | DB-5MS capillary column | |
| Carrier Gas | Helium | |
| Detection | Time-of-Flight Mass Spectrometry (TOFMS) |
Stereochemical Analysis (e.g., Polarimetric Methods)
Since this compound contains a chiral center at the C4 position, it can exist as two enantiomers, (4R)- and (4S)-4-hydroxy-2-oxopentanoic acid. The analysis of the stereochemical composition is crucial as different enantiomers can exhibit different biological activities.
Spectrophotometric and Coupled Enzymatic Assays for Activity Determination
The enzymatic reactions involving this compound are frequently characterized using spectrophotometric methods, particularly through coupled enzymatic assays. These assays offer a continuous and sensitive means of determining enzyme activity by linking the reaction of interest to a secondary, colorimetric, or fluorometric reaction.
A primary enzyme studied in the context of this compound is 4-hydroxy-2-oxovalerate aldolase (B8822740) (HOA). This enzyme catalyzes the reversible retro-aldol cleavage of (4S)-4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde (B116499). wikipedia.orgnih.gov The activity of HOA is commonly measured using a coupled enzymatic assay that involves an acetaldehyde dehydrogenase. acs.orgnih.gov In this system, the acetaldehyde produced by the aldolase is immediately oxidized by an NAD(P)+-dependent acetaldehyde dehydrogenase, leading to a corresponding reduction of NAD(P)+ to NAD(P)H. The increase in absorbance at 340 nm, due to the formation of NAD(P)H, is monitored spectrophotometrically and is directly proportional to the rate of the aldolase reaction. wikipedia.org
This coupled assay is particularly effective due to the phenomenon of substrate channeling observed in some bacterial systems, such as in Burkholderia xenovorans LB400, where the 4-hydroxy-2-oxovalerate aldolase (BphI) and acetaldehyde dehydrogenase (BphJ) form a complex. acs.orgnih.gov This channeling ensures the efficient transfer of the volatile and reactive acetaldehyde intermediate from the aldolase to the dehydrogenase active site, preventing its release into the bulk solvent. wikipedia.orgacs.orgnih.gov
Research has detailed the conditions and findings from such coupled assays. For instance, the activity of the BphI-BphJ complex from Burkholderia xenovorans LB400 has been characterized, revealing important kinetic properties. The pH-rate profile for the aldolase activity indicated the involvement of a catalytic base with a pKa of 7.7. acs.orgnih.gov Interestingly, the activity of the aldolase, BphI, was observed to be significantly activated (up to 15-fold) during substrate turnover by the dehydrogenase, BphJ. acs.orgnih.gov
Below are tables summarizing the typical components of a coupled enzymatic assay for 4-hydroxy-2-oxovalerate aldolase and the kinetic parameters that have been determined for related enzymes.
Table 1: Typical Components of a Coupled Enzymatic Assay for 4-Hydroxy-2-Oxovalerate Aldolase Activity
| Component | Role | Typical Concentration |
| This compound | Substrate for the primary enzyme (aldolase) | Varies (e.g., 0.1 mM) acs.orgnih.gov |
| 4-Hydroxy-2-oxovalerate aldolase | The enzyme of interest | Catalytic amount |
| Acetaldehyde dehydrogenase | Coupling enzyme | Sufficient to ensure the aldolase step is rate-limiting |
| NAD+ or NADP+ | Cofactor for the coupling dehydrogenase | In excess (e.g., saturating concentrations) |
| Coenzyme A (CoA) | Required by some acylating acetaldehyde dehydrogenases | Varies |
| Divalent Cation (e.g., Mn2+) | Cofactor for some aldolases | Varies (e.g., Mn2+ for BphI) acs.orgnih.gov |
| Buffer | Maintain optimal pH | e.g., Tris-HCl, HEPES |
| Temperature | Maintain optimal reaction temperature | e.g., 25°C or 37°C |
Table 2: Reported Kinetic Parameters for Enzymes Acting on this compound or Related Substrates
| Enzyme/Complex | Substrate(s) | Parameter | Value | Reference |
| BphI Aldolase (Burkholderia xenovorans LB400) | 4-Hydroxy-2-oxopentanoate (B1241807) | pKa (catalytic base) | 7.7 | acs.orgnih.gov |
| BphI Aldolase (Burkholderia xenovorans LB400) | Oxalate (inhibitor) | Kic (competitive) | 0.93 µM | acs.orgnih.gov |
| BphJ Dehydrogenase (Burkholderia xenovorans LB400) | Acetaldehyde, Propionaldehyde (B47417) | Km | >20 mM for various aliphatic aldehydes | acs.orgnih.gov |
| 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase (Pseudomonas putida F1) | 2-keto-4-hydroxy acids | pKa (free enzyme) | 8.0 ± 0.1 | google.com |
| 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase (Pseudomonas putida F1) | 2-keto-4-hydroxy acids | pKa (enzyme-substrate complex) | 7.0 ± 0.1 | google.com |
In addition to coupled assays, other spectrophotometric methods can be employed. For enzymes that directly use or produce a chromophoric or fluorophoric substrate or product, a direct assay is possible. For instance, the activity of a ketoreductase acting on a 2-oxoacid can be monitored by the change in absorbance of NADPH at 340 nm. wikipedia.org While not directly measuring this compound concentration, this approach quantifies the activity of an enzyme that might be involved in its synthesis or degradation.
Furthermore, some studies have utilized quantitative colorimetric assays for determining the products of reactions involving related compounds, such as in transamination reactions. Although specific examples for this compound are less common in the literature, the principle could be adapted. For example, the pyruvate produced from the aldol (B89426) cleavage of this compound could be quantified in a subsequent reaction catalyzed by lactate (B86563) dehydrogenase, which would also involve monitoring the oxidation of NADH.
Advanced Research Topics and Future Directions
Metabolic Engineering for Optimized Production or Degradation Pathways
Metabolic engineering offers powerful strategies to manipulate the biological pathways involving 4-hydroxy-2-oxopentanoic acid for targeted outcomes. The primary pathway of interest is its degradation, catalyzed by 4-hydroxy-2-oxovalerate aldolase (B8822740), which cleaves the molecule into pyruvate (B1213749) and acetaldehyde (B116499) wikipedia.org.
Future research in this area focuses on several key objectives:
Enzyme Optimization: Techniques such as directed evolution and rational protein design can be applied to 4-hydroxy-2-oxovalerate aldolase. The goal is to enhance its catalytic efficiency (kcat/Km), improve its stability under industrial conditions, or alter its substrate specificity to act on related molecules of interest.
Product Funneling: Beyond simple degradation, metabolic engineering can redirect the resulting pyruvate and acetaldehyde into pathways for producing value-added chemicals. For instance, pyruvate is a key precursor for amino acids and other organic acids, while acetaldehyde can be converted to ethanol or other useful compounds. Creating microbial cell factories that efficiently channel breakdown products from aromatic pollutants into biofuels or bioplastics represents a significant long-term goal.
Biotechnological Applications in Environmental Remediation and Bioremediation
This compound is a key intermediate in the meta-cleavage pathway, a central route for the bacterial degradation of aromatic compounds. This pathway is critical for the bioremediation of environments contaminated with persistent organic pollutants.
Degradation of Pollutants: Bacteria utilize the meta-cleavage pathway to break down a wide range of aromatic hydrocarbons, including polychlorinated biphenyls (PCBs) and alkylphenols, which are significant environmental contaminants acs.orgnih.govfrontiersin.org. The enzyme 4-hydroxy-2-oxovalerate aldolase (e.g., BphI) is directly involved in this process, catalyzing a key step that breaks the carbon backbone of the metabolized pollutant acs.orgnih.gov.
Engineered Bioremediation Agents: A deeper understanding of this pathway allows for the genetic engineering of microorganisms to enhance their degradation capabilities. By optimizing the expression and activity of the enzymes that produce and consume this compound, it is possible to create bacterial strains with superior efficiency and specificity for breaking down targeted pollutants in soil and water. Research in this area focuses on developing robust microbial agents that can function effectively in complex, real-world contaminated sites.
Mechanistic Insights into Biological Specificity and Enzyme Interactions
The enzymes that metabolize this compound exhibit remarkable specificity, providing a rich area for biochemical investigation. Key enzymes in its pathway include 2-oxopent-4-enoate (B1242333) hydratase and 4-hydroxy-2-oxovalerate aldolase.
Stereospecificity: The hydration of 2-oxopent-4-enoate is catalyzed by a stereospecific hydratase that produces the L(S)-4-hydroxy-2-oxopentanoate enantiomer nih.gov. Subsequently, class II pyruvate aldolases like BphI demonstrate high stereospecificity, acting effectively on the (4S)-isomer but not the (4R)-isomer acs.org.
Rational Design of Enzyme Specificity: The molecular basis for this specificity has been probed through site-directed mutagenesis. Studies on the BphI aldolase have shown that modifying key amino acid residues in the active site can dramatically alter its function. For example, replacing Tyr-290 with phenylalanine results in a loss of stereochemical control, allowing the enzyme to process both R and S configurations nih.govacs.org. Similarly, mutating other residues can shift the enzyme's preference for different aldehyde substrates, demonstrating the fine-tuned nature of the enzyme-substrate interaction acs.orgnih.gov.
Enzyme Complexes and Substrate Channeling: In some organisms, the enzymes of the meta-cleavage pathway may form physical complexes to increase efficiency. For instance, evidence suggests that 4-oxalocrotonate decarboxylase (which produces the precursor to this compound) and 2-oxopent-4-enoate hydratase can associate nih.gov. This complex formation facilitates substrate channeling, where the unstable product of one reaction is passed directly to the next enzyme, preventing its diffusion and decomposition, thereby ensuring efficient metabolic flux nih.gov.
Table 1: Effects of Site-Directed Mutagenesis on BphI Aldolase Specificity
| Enzyme Variant | Mutation | Observed Effect on Specificity | Reference |
|---|---|---|---|
| L87A | Leucine (B10760876) at position 87 replaced by Alanine | Exhibited a 40-fold preference for propionaldehyde (B47417) over the natural substrate, acetaldehyde. | acs.orgnih.gov |
| L89A | Leucine at position 89 replaced by Alanine | Increased the specificity constant (kcat/Km) for pentaldehyde by ~50-fold, making it more efficient with a larger substrate. | acs.orgnih.gov |
| Y290F/S | Tyrosine at position 290 replaced by Phenylalanine or Serine | Resulted in a loss of stereochemical control, allowing the enzyme to utilize both (4R) and (4S) substrates with similar kinetics. | nih.govacs.org |
| R16A | Arginine at position 16 replaced by Alanine | Aldol (B89426) cleavage activity was undetectable, confirming the residue's critical role in stabilizing the pyruvate enolate intermediate. | nih.govacs.org |
Investigations into Unexplored Metabolic Linkages and Regulatory Networks
Currently, this compound is almost exclusively characterized as a transient intermediate in the catechol meta-cleavage pathway nih.govresearchgate.netresearchgate.net. Its metabolic role appears highly specialized: to serve as a substrate for an aldolase that feeds carbon into the central metabolism as pyruvate and acetaldehyde wikipedia.org.
However, a key area for future investigation is whether this keto acid possesses functions beyond this well-defined role. Other keto acids, such as α-ketoglutarate, are now known to act as important signaling molecules that can regulate enzyme activity and gene expression creative-proteomics.comcreative-proteomics.com. Future research could explore whether this compound or its derivatives have any regulatory functions, such as:
Allosteric Regulation: Investigating if it can bind to and modulate the activity of other enzymes, either within its own pathway (feedback inhibition) or in unrelated metabolic networks.
Transcriptional Control: Determining if it can interact with regulatory proteins to influence gene expression, potentially signaling the presence of aromatic compounds to the cell.
Exploring these potential roles would significantly broaden our understanding of the metabolic context and importance of this compound.
Comparative Biochemical Studies with Structurally Related Keto Acids
Comparing this compound with other keto acids highlights its unique biochemical role.
Despite both being five-carbon keto acids, the metabolic functions of this compound and α-ketoglutaric acid (also known as 2-oxoglutarate) are profoundly different.
α-Ketoglutaric Acid: This molecule is a cornerstone of primary metabolism. It is a key intermediate in the citric acid (TCA) cycle, the central pathway for cellular energy production creative-proteomics.comrupahealth.comquora.com. It also serves as a critical hub linking carbon and nitrogen metabolism, acting as a primary nitrogen acceptor in transamination reactions to synthesize amino acids like glutamate, proline, and arginine creative-proteomics.comwikipedia.org. Furthermore, it functions as a signaling molecule in processes ranging from epigenetic regulation to immune response creative-proteomics.comwikipedia.org.
This compound: In stark contrast, this compound is not part of a central metabolic hub. Instead, it is an intermediate in a specialized, peripheral catabolic pathway designed to break down specific external compounds (xenobiotics) nih.govresearchgate.net. Its function is to be cleaved to provide basic metabolic building blocks, rather than to serve as a central, multifunctional intermediate.
Levulinic acid is a structural isomer of this compound, differing in the position of the keto group and the absence of a hydroxyl group. This structural difference leads to vastly different functional significance.
Levulinic Acid: This compound is recognized as a key "platform chemical" that can be produced from the degradation of cellulose from biomass. It is a versatile precursor for the synthesis of a wide range of industrial products, including biofuels (e.g., ethyl levulinate, γ-valerolactone), polymers, and pharmaceuticals. Its primary significance is industrial and synthetic. In biological systems, its metabolism differs; for example, in rats, it is reduced to 4-hydroxypentanoate rather than undergoing aldol cleavage.
This compound: This compound holds no known significance as an industrial platform chemical. Its importance is purely biological, existing as a transient intermediate within a specific microbial metabolic pathway. It is a product of enzymatic conversion for the purpose of catabolism, not a starting material for broad chemical synthesis.
Table 2: Comparative Overview of Structurally Related Keto Acids
| Feature | This compound | α-Ketoglutaric Acid | Levulinic Acid (4-Oxopentanoic Acid) |
|---|---|---|---|
| Primary Role | Intermediate in microbial xenobiotic degradation (meta-cleavage pathway). | Central hub in primary metabolism (TCA cycle, amino acid metabolism). | Industrial platform chemical from biomass; precursor for biofuels and polymers. |
| Metabolic Context | Peripheral catabolism. | Central carbon and nitrogen metabolism. | Not a central metabolite; metabolized via reduction in mammals. |
| Key Conversion | Aldol cleavage to pyruvate and acetaldehyde. | Oxidative decarboxylation in TCA cycle; transamination to glutamate. | Hydrogenation to γ-valerolactone; esterification to alkyl levulinates. |
| Signaling Function | Unexplored, likely none. | Established role in epigenetic and metabolic regulation. | None known. |
| Source | Metabolic breakdown of aromatic compounds. | Central metabolism (from isocitrate). | Chemical degradation of cellulosic biomass. |
Relationship and Distinct Roles from 4-Methyl-2-oxopentanoic Acid
This compound and 4-Methyl-2-oxopentanoic acid, while structurally related as oxopentanoic acid derivatives, play markedly different roles in metabolic pathways. Their distinct functionalities arise from the substitution at the fourth carbon: a hydroxyl group in the former and a methyl group in the latter.
Structural and Functional Distinctions
This compound is a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds such as phenols and cresols. ebi.ac.uk In this catabolic pathway, the enzyme 4-hydroxy-2-oxovalerate aldolase catalyzes the cleavage of 4-hydroxy-2-oxopentanoate (B1241807) into pyruvate and acetaldehyde. uniprot.orgwikipedia.org This pathway is crucial for the microbial bioremediation of environmental pollutants.
Conversely, 4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid, is a metabolite derived from the branched-chain amino acid, L-leucine, and is central to energy metabolism. medchemexpress.comnih.gov An accumulation of this compound is a characteristic of maple syrup urine disease, a metabolic disorder. medchemexpress.commonarchinitiative.org It acts as a neurotoxin and a metabolic toxin, capable of inducing endoplasmic reticulum stress and insulin resistance. glpbio.com
The following table summarizes the key distinctions between these two compounds:
| Feature | This compound | 4-Methyl-2-oxopentanoic acid |
| Metabolic Pathway | Catabolism of aromatic compounds (meta-cleavage pathway) ebi.ac.ukwikipedia.org | Catabolism of L-leucine medchemexpress.com |
| Key Enzyme | 4-hydroxy-2-oxovalerate aldolase uniprot.org | Branched-chain α-keto acid dehydrogenase complex nih.gov |
| Primary Role | Intermediate in biodegradation ebi.ac.uk | Energy metabolism, nutrient signaling medchemexpress.comnih.gov |
| Pathological Relevance | Not typically associated with disease | Accumulates in Maple Syrup Urine Disease monarchinitiative.org |
Development of Novel Enzymatic Tools for Biocatalysis and Organic Synthesis
The unique chemistry of this compound and the enzymes involved in its metabolism present significant opportunities for the development of novel biocatalytic tools for organic synthesis. The focus of this research has been on aldolases, which catalyze the formation of carbon-carbon bonds with high stereospecificity.
Engineered Aldolases for Chiral Synthesis
Pyruvate aldolases, such as 4-hydroxy-2-oxovalerate aldolase (also known as BphI in some organisms), are particularly valuable as they catalyze the stereospecific condensation of pyruvate with an aldehyde to form 2-keto-4-hydroxy carboxylic acids. uniprot.org This reaction is a powerful tool for creating chiral molecules, which are essential in the pharmaceutical industry.
Research has focused on engineering these aldolases to expand their substrate scope and control the stereochemical outcome of the reactions. nih.gov By modifying the active site of these enzymes, scientists can influence which stereoisomer of a product is formed. nih.govnih.gov For instance, the Class II pyruvate aldolase BphI has been rationally redesigned to switch the stereoselectivity of the reaction between pyruvate and acetaldehyde, allowing for the synthesis of either the (4S) or (4R) stereoisomer of 4-hydroxy-2-oxopentanoate. nih.gov This level of control is difficult to achieve through traditional chemical synthesis.
Chemoenzymatic Synthesis Strategies
The integration of these engineered biocatalysts into multi-step synthetic pathways, known as chemoenzymatic synthesis, offers a powerful approach to producing complex molecules. nih.govnih.gov In this strategy, enzymatic reactions are combined with conventional chemical transformations to leverage the high selectivity of enzymes and the broad applicability of chemical synthesis. nih.gov
For example, 4-hydroxy-2-oxoacids, produced through aldolase-catalyzed reactions, can serve as versatile synthons for further chemical modification. acs.org Genetically engineered oxidoreductases have been used for the stereospecific reduction of N-protected (S)-4-amino-2-oxopentanoic acid, a derivative of this compound, to produce enantiopure 4-amino-2-hydroxy acids, which are valuable as mimics of peptide secondary structures. acs.org
The development of these enzymatic tools holds promise for greener and more efficient synthetic routes to a wide range of valuable chemicals, from pharmaceuticals to fine chemicals. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting 4-Hydroxy-2-oxopentanoic acid in environmental or biological samples?
- Methodological Answer :
- GC-MS/LC-MS : Derivatize samples (e.g., using BSTFA) to improve volatility for gas chromatography. Use selective ion monitoring (SIM) for quantification. For LC-MS, reverse-phase columns (C18) with mobile phases like 0.1% formic acid in water/acetonitrile enhance separation .
- Metabolomic Profiling : Apply widely targeted metabolomics with internal standards for plant or microbial studies. Use clustering analysis (e.g., PCA) to correlate metabolite levels with biological processes .
Q. What role does this compound play in aromatic compound degradation pathways?
- Key Findings :
- In Pseudomonas putida, it is an intermediate in the meta-cleavage pathway of catechol degradation. Aldolases (e.g., MhpE) cleave it into acetaldehyde and pyruvate, which enter the TCA cycle .
- During benzene biodegradation, it forms via 2-hydroxy-6-oxohexa-2,4-dienoic acid breakdown and is further metabolized to acetic acid and formaldehyde .
Q. How can researchers ensure stability of this compound during experiments?
- Best Practices :
- Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to temperatures >25°C .
- Use inert solvents (e.g., DMSO) for dissolution and minimize freeze-thaw cycles in biochemical assays.
Advanced Research Questions
Q. How can contradictions in proposed metabolic pathways (e.g., benzene vs. phenol degradation) be resolved experimentally?
- Experimental Design :
- Isotopic Labeling : Use ¹³C-labeled substrates (e.g., ¹³C-benzene or ¹³C-phenol) to track pathway flux via NMR or mass spectrometry. Compare incorporation rates into downstream metabolites .
- Gene Knockout Studies : Disrupt aldolase (mhpE) or dioxygenase genes in microbial models to identify pathway dependencies.
Q. What strategies improve the catalytic efficiency of aldolases acting on this compound?
- Enzyme Engineering :
- Perform site-directed mutagenesis on MhpE to enhance substrate binding (e.g., modifying residues in the active site pocket).
- Optimize cofactor (Fe²⁺/Mn²⁺) concentrations for extradiol dioxygenases, as metal dependency affects reaction rates .
Q. How does this compound influence plant metabolic dynamics, as observed in floral induction studies?
- In Planta Analysis :
- Conduct time-series metabolomics on plant tissues (e.g., mango stem apex) during floral transition. Pair with transcriptomics to link metabolite levels (e.g., this compound) with gene expression (e.g., flowering regulators) .
Key Considerations for Experimental Design
- Controls : Include abiotic controls (e.g., heat-killed microbes) in biodegradation studies to distinguish enzymatic vs. non-enzymatic degradation .
- Statistical Validation : Use ANOVA or cluster analysis (e.g., PCA) for metabolomic data to ensure reproducibility .
- Thermodynamic Constraints : Account for the compound’s low thermal stability by avoiding prolonged incubations above 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
